Welcome to the BenchChem Online Store!
molecular formula C11H12BrClO3 B8718251 (S)-Methyl 2-(5-(bromomethyl)-2-chlorophenoxy)propanoate

(S)-Methyl 2-(5-(bromomethyl)-2-chlorophenoxy)propanoate

Cat. No. B8718251
M. Wt: 307.57 g/mol
InChI Key: TWFPKMOCRPTABZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06664214B1

Procedure details

Into 150 ml of fluorobenzene was dissolved 5.61 g of methyl 2-(2-chloro-5-methylphenoxy)propionate obtained above; 4.37 g of N-bromosuccinimide and then 0.2 g of 1,1′-azobis(cyclohexanecarbonitrile) were added, and the mixture was stirred under reflux for 2 hours. After the reaction was completed, the solution was allowed to left for cooling; the reaction solution was filtered; the filtrate was concentrated under reduced pressure; and the residue was subjected to silica gel chromatography to give 6.59 g of methyl 2-[5-(bromomethyl)-2-chlorophenoxy]propionate.
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
methyl 2-[5-(bromomethyl)-2-chlorophenoxy]propionate

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:3]=1[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7].[Br:16]N1C(=O)CCC1=O>N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.FC1C=CC=CC=1>[Br:16][CH2:15][C:12]1[CH:13]=[CH:14][C:2]([Cl:1])=[C:3]([CH:11]=1)[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
4.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Step Two
Name
Quantity
5.61 g
Type
reactant
Smiles
ClC1=C(OC(C(=O)OC)C)C=C(C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
FC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
methyl 2-[5-(bromomethyl)-2-chlorophenoxy]propionate
Type
product
Smiles
BrCC=1C=CC(=C(OC(C(=O)OC)C)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.